

# Application Notes and Protocols for 1,1-Dibromo-2-chloroethane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Dibromo-2-chloroethane

Cat. No.: B13735961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,1-Dibromo-2-chloroethane** is a halogenated hydrocarbon of interest in synthetic organic chemistry. Its utility as an intermediate for the introduction of functional groups makes it a potential building block in the synthesis of more complex molecules, including those with pharmaceutical or agrochemical applications. This document provides an overview of its physicochemical properties, proposed synthetic methods, and potential applications, along with detailed experimental protocols and safety information. Due to the limited availability of direct experimental data for this specific compound, the following protocols are based on established general methods for the synthesis and reactions of analogous geminal dihalides.

## Physicochemical Properties

A summary of the key physicochemical properties of **1,1-Dibromo-2-chloroethane** and related compounds is presented below. Data for **1,1-Dibromo-2-chloroethane** is estimated based on available information for structurally similar compounds.

| Property          | 1,1-Dibromo-2-chloroethane                                  | 1-Bromo-2-chloroethane                                      | 1,2-Dibromoethane  |
|-------------------|---|---|--|
| CAS Number        | 27949-36-6  | 107-04-0  | 106-93-4   |
| Molecular Formula | C <sub>2</sub> H <sub>3</sub> Br <sub>2</sub> Cl            | C <sub>2</sub> H <sub>4</sub> BrCl                          | C <sub>2</sub> H <sub>4</sub> Br <sub>2</sub>            |
| Molecular Weight  | 222.30 g/mol  | 143.41 g/mol  | 187.86 g/mol   |
| Appearance        | Colorless to pale yellow liquid (presumed)                  | Colorless liquid  | Colorless liquid   |
| Boiling Point     | Estimated 150-160 °C  | 106-107 °C  | 131-132 °C   |
| Density           | Estimated >1.9 g/cm <sup>3</sup>                            | 1.733 g/cm <sup>3</sup>                                     | 2.18 g/cm <sup>3</sup>                                   |
| Solubility        | Sparingly soluble in water; soluble in organic solvents.[1] | Sparingly soluble in water; soluble in organic solvents.[2] | Sparingly soluble in water; soluble in organic solvents. |

## Proposed Synthesis of 1,1-Dibromo-2-chloroethane

A plausible method for the synthesis of **1,1-Dibromo-2-chloroethane** is via the reaction of chloroacetaldehyde with a suitable brominating agent, analogous to the Corey-Fuchs reaction for the preparation of 1,1-dibromoalkenes from aldehydes.[3][4][5]

## Protocol: Synthesis of 1,1-Dibromo-2-chloroethane from Chloroacetaldehyde

Materials:

- Chloroacetaldehyde (handle with care, toxic and irritant)
- Carbon tetrabromide (CBr<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Anhydrous Dichloromethane (DCM)

- Hexane
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
- Under a nitrogen atmosphere, dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C.
- Slowly add carbon tetrabromide (1.0 eq) in portions to the stirred solution. The mixture will turn dark and then into a thick, ylide-containing slurry.
- To this slurry, add a solution of chloroacetaldehyde (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude mixture by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **1,1-Dibromo-2-chloroethane**.

Expected Yield: 60-70% (based on analogous reactions).

#### Characterization Data (Hypothetical):

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  5.8-6.0 (t, 1H,  $J = 4.0$  Hz,  $-\text{CHBr}_2$ ), 3.8-4.0 (d, 2H,  $J = 4.0$  Hz,  $-\text{CH}_2\text{Cl}$ ).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  40-45 ( $-\text{CH}_2\text{Cl}$ ), 35-40 ( $-\text{CHBr}_2$ ).
- IR (neat,  $\text{cm}^{-1}$ ): 2950-3000 (C-H stretch), 700-800 (C-Cl stretch), 550-650 (C-Br stretch).
- Mass Spectrometry (EI): Molecular ion peak corresponding to  $\text{C}_2\text{H}_3\text{Br}_2\text{Cl}$ .

## Potential Applications and Experimental Protocols

**1,1-Dibromo-2-chloroethane** can serve as a precursor for various chemical transformations, primarily involving its halogen atoms.

### Dehydrohalogenation to form Halo-substituted Alkenes

Geminal dihalides can undergo elimination reactions to form vinyl halides.<sup>[6]</sup> Treatment of **1,1-Dibromo-2-chloroethane** with a strong, non-nucleophilic base is expected to yield a mixture of bromo-chloro-substituted ethenes.

#### Protocol: Dehydrohalogenation of **1,1-Dibromo-2-chloroethane**

##### Materials:

- **1,1-Dibromo-2-chloroethane**
- Potassium tert-butoxide (t-BuOK)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup

## Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **1,1-Dibromo-2-chloroethane** (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution.
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and carefully remove the solvent by distillation at atmospheric pressure (the product is expected to be volatile).
- Analyze the product mixture by NMR and GC-MS to identify the isomeric vinyl halides formed.

## Nucleophilic Substitution Reactions

The halogen atoms in **1,1-Dibromo-2-chloroethane** can be displaced by nucleophiles.<sup>[7][8][9][10][11]</sup> The reactivity of the halogens is expected to be Br > Cl. By controlling the reaction conditions and stoichiometry of the nucleophile, selective substitution may be possible.

## Protocol: Nucleophilic Substitution with Sodium Azide

## Materials:

- **1,1-Dibromo-2-chloroethane**
- Sodium azide (NaN<sub>3</sub>) (Caution: highly toxic and explosive)

- Dimethylformamide (DMF)
- Water
- Diethyl ether
- Standard laboratory glassware and magnetic stirrer

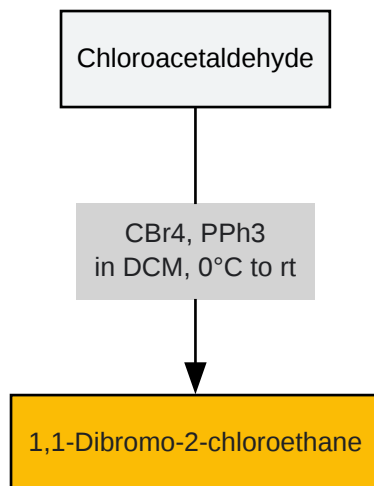
#### Procedure:

- In a round-bottom flask, dissolve **1,1-Dibromo-2-chloroethane** (1.0 eq) in DMF.
- Add sodium azide (1.0-1.2 eq) to the solution.
- Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 40 mL).
- Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.

## Visualizing Experimental Workflows and Pathways

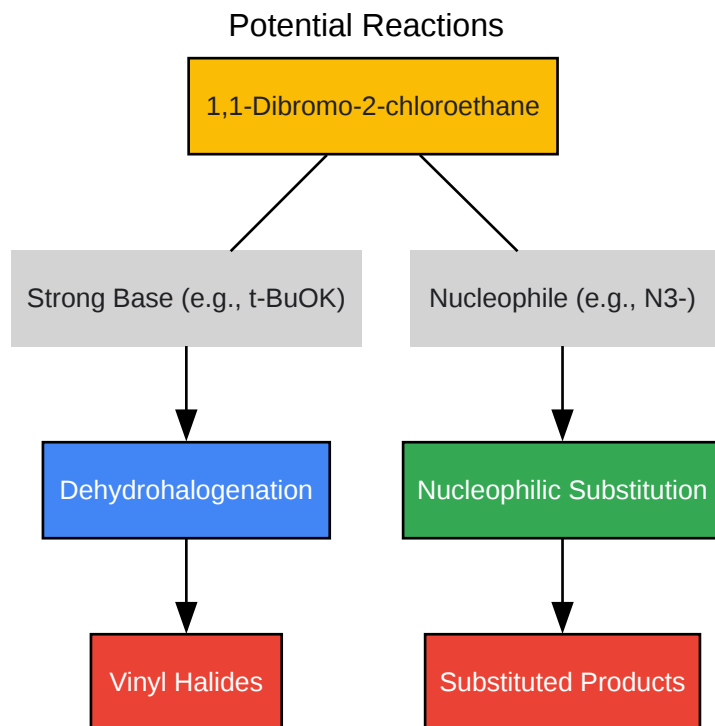
### Synthesis of 1,1-Dibromo-2-chloroethane

## Synthesis of 1,1-Dibromo-2-chloroethane

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1,1-Dibromo-2-chloroethane**.

## Reactions of 1,1-Dibromo-2-chloroethane

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **1,1-Dibromo-2-chloroethane**.

## Safety and Handling

Halogenated hydrocarbons should be handled with extreme caution in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4]

- Toxicity: **1,1-Dibromo-2-chloroethane** is expected to be toxic if inhaled, ingested, or in contact with skin, similar to other polyhalogenated ethanes.[4]
- Irritation: It is likely to be a skin and eye irritant.[4]
- Carcinogenicity: Many halogenated hydrocarbons are suspected carcinogens.[4]
- Disposal: Dispose of all waste containing this compound in designated halogenated waste containers.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

## Conclusion

While specific experimental data for **1,1-Dibromo-2-chloroethane** is scarce, its synthesis and reactivity can be reasonably predicted based on established chemical principles for analogous compounds. The protocols and data presented here provide a foundation for researchers to explore the chemistry of this compound. All experimental work should be conducted with rigorous safety precautions. Further research is warranted to fully characterize this compound and explore its potential applications in organic synthesis and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Corey-Fuchs\_reaction [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. flexbooks.ck12.org [flexbooks.ck12.org]
- 11. Khan Academy [khanacademy.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 1,1-Dibromo-2-chloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13735961#experimental-procedure-for-using-1-1-dibromo-2-chloroethane]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)